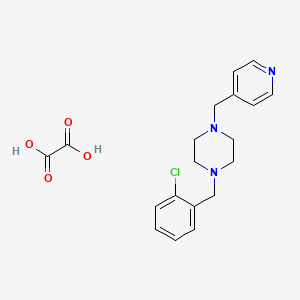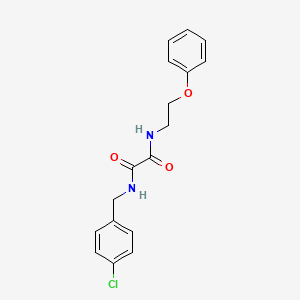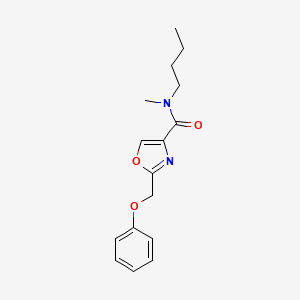
N-(cyclohexylmethyl)-2,3-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclohexylmethyl)-2,3-dimethoxybenzamide, also known as CX614, is a potent and selective positive allosteric modulator of AMPA receptors. The compound has been extensively studied for its potential therapeutic applications in treating a range of neurological disorders, including Alzheimer's disease, schizophrenia, and stroke.
Wirkmechanismus
N-(cyclohexylmethyl)-2,3-dimethoxybenzamide acts as a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and learning and memory processes. The compound enhances the activity of AMPA receptors by increasing the binding affinity of glutamate, the neurotransmitter that activates these receptors.
Biochemical and physiological effects:
N-(cyclohexylmethyl)-2,3-dimethoxybenzamide has been shown to enhance synaptic plasticity and improve cognitive function in animal models of neurological disorders. The compound has also been shown to have antipsychotic effects in animal models of schizophrenia. In addition, N-(cyclohexylmethyl)-2,3-dimethoxybenzamide has been shown to increase the release of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(cyclohexylmethyl)-2,3-dimethoxybenzamide in lab experiments is its potency and selectivity for AMPA receptors. This allows researchers to study the specific effects of AMPA receptor modulation on synaptic plasticity and cognitive function. However, one limitation of using N-(cyclohexylmethyl)-2,3-dimethoxybenzamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(cyclohexylmethyl)-2,3-dimethoxybenzamide. One area of interest is the potential therapeutic applications of the compound in treating neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the development of more potent and selective positive allosteric modulators of AMPA receptors, which could have even greater therapeutic potential. Finally, research on the pharmacokinetics and pharmacodynamics of N-(cyclohexylmethyl)-2,3-dimethoxybenzamide could help to optimize its use in clinical settings.
Synthesemethoden
The synthesis of N-(cyclohexylmethyl)-2,3-dimethoxybenzamide involves the reaction of 2,3-dimethoxybenzoyl chloride with cyclohexylmethylamine in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
N-(cyclohexylmethyl)-2,3-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in treating neurological disorders. Studies have shown that N-(cyclohexylmethyl)-2,3-dimethoxybenzamide can enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease and stroke. In addition, N-(cyclohexylmethyl)-2,3-dimethoxybenzamide has been shown to have antipsychotic effects in animal models of schizophrenia.
Eigenschaften
IUPAC Name |
N-(cyclohexylmethyl)-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-19-14-10-6-9-13(15(14)20-2)16(18)17-11-12-7-4-3-5-8-12/h6,9-10,12H,3-5,7-8,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQYFRIFWGIUJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5174784.png)


![{4-[3-(2-ethoxyphenoxy)propoxy]phenyl}(phenyl)methanone](/img/structure/B5174826.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-3-(4-fluorophenyl)-N-methylpropanamide](/img/structure/B5174830.png)

![N-(4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5174843.png)

![2-[(4-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B5174849.png)

![2-(4-bromo-3-methylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5174864.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5174867.png)

![1-[(5-fluoro-1H-indol-2-yl)carbonyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5174884.png)